Gemopatrilat
Overview
Description
BMS-189921, also known as gemopatrilat, is a potent vasopeptidase inhibitor. This compound is unique as it inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. It has been studied for its potential use in treating hypertension and heart failure due to its ability to affect vascular tone and fluid balance .
Preparation Methods
The synthesis of BMS-189921 involves several steps. One method starts with (S)-6-hydroxy-2-phthalimidohexanoic acid, which is converted to its benzyl ester. This intermediate undergoes Swern oxidation followed by reaction with methyltitanium trichloride to introduce a methyl group. The resulting compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form the azide .
Industrial production methods for BMS-189921 are not widely documented, but the synthesis typically involves enantioselective processes to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
BMS-189921 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like alkyl halides or acyl chlorides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .
In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .
Mechanism of Action
BMS-189921 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, BMS-189921 reduces the production of angiotensin II, leading to vasodilation and reduced blood pressure .
Neutral endopeptidase degrades natriuretic peptides, which are involved in regulating blood volume and pressure. Inhibiting this enzyme increases the levels of natriuretic peptides, promoting natriuresis and diuresis, further contributing to blood pressure reduction .
Comparison with Similar Compounds
BMS-189921 is similar to other dual inhibitors of angiotensin-converting enzyme and neutral endopeptidase, such as omapatrilat. Both compounds share the ability to inhibit these two enzymes, leading to vasodilation and reduced blood pressure .
BMS-189921 is unique in its specific molecular structure and the precise balance of its inhibitory effects. This balance can result in different pharmacodynamic profiles and therapeutic outcomes compared to other similar compounds .
Similar compounds include:
- Omapatrilat
- Fasidotril
- Sampatrilat
These compounds also target angiotensin-converting enzyme and neutral endopeptidase but may differ in their efficacy, safety profiles, and clinical applications.
Properties
CAS No. |
160135-92-2 |
---|---|
Molecular Formula |
C19H26N2O4S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChI Key |
YRSVDSQRGBYVIY-GJZGRUSLSA-N |
Isomeric SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C |
SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Canonical SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gemopatrilat; BMS 189921; BMS-189921; BMS189921. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.